4-(2-p-Tolyloxy-acetylamino)-benzoic acid cyclohexyl ester
Description
4-(2-p-Tolyloxy-acetylamino)-benzoic acid cyclohexyl ester is a synthetic organic compound It is characterized by the presence of a benzoic acid esterified with a cyclohexyl group and an acetylamino group attached to a tolyloxy moiety
Properties
IUPAC Name |
cyclohexyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-16-7-13-19(14-8-16)26-15-21(24)23-18-11-9-17(10-12-18)22(25)27-20-5-3-2-4-6-20/h7-14,20H,2-6,15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSXIKJRTFIXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-p-Tolyloxy-acetylamino)-benzoic acid cyclohexyl ester typically involves multiple steps:
Formation of the Tolyl Ether: The initial step involves the reaction of p-cresol with an appropriate acetylating agent to form the tolyloxy group.
Acetylation: The tolyloxy compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated product undergoes amidation with benzoic acid to form the benzoic acid derivative.
Esterification: Finally, the benzoic acid derivative is esterified with cyclohexanol in the presence of a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-p-Tolyloxy-acetylamino)-benzoic acid cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The tolyloxy group can be oxidized to form corresponding quinones.
Reduction: The ester and amide functionalities can be reduced to alcohols and amines, respectively.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(2-p-Tolyloxy-acetylamino)-benzoic acid cyclohexyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-p-Tolyloxy-acetylamino)-benzoic acid cyclohexyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-(2-p-Tolyloxy-acetylamino)-propionic acid: Similar structure but with a propionic acid moiety.
3-ME-5-(2-p-Tolyloxy-acetylamino)-thiophene-2,4-dicarboxylic acid diethyl ester: Contains a thiophene ring and diethyl ester groups.
Uniqueness
4-(2-p-Tolyloxy-acetylamino)-benzoic acid cyclohexyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl ester moiety may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
